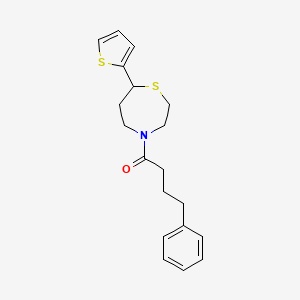

4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one, also known as PTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. PTB belongs to the class of thiazepanes and has been studied extensively for its pharmacological effects. In

Aplicaciones Científicas De Investigación

Antidiabetic Potential

The study by Devine et al. (2020) characterizes a molecular association involving a compound with a similar structure, demonstrating its antidiabetic potential. The formation of a complex with 2-hydroxypropyl-β-cyclodextrin (HPBCD) improved the solubility of the compound, maintaining its biological activity in vitro, suggesting potential applications in developing antidiabetic treatments (Devine et al., 2020).

Polymer Solar Cells Enhancement

Research by Zhou et al. (2013) on polymer solar cells, incorporating thiophene, a structural component similar to the query compound, showed that methanol treatment could significantly enhance the efficiency of the solar cells. This implies potential applications of related compounds in improving renewable energy technologies (Zhou et al., 2013).

Anticonvulsant Activity

Stillings et al. (1986) evaluated substituted 1,3,4-thiadiazoles, indicating the potential of thiophene and thiazepane derivatives in developing anticonvulsant drugs. Their study found that these compounds possessed potent anticonvulsant properties, comparing favorably with standard drugs (Stillings et al., 1986).

Electroactive Polymer Synthesis

Kaya and Aydın (2012) synthesized a monomer that was polymerized to form electroactive polymers, demonstrating the utility of thiophene derivatives in materials science, particularly in creating conductive polymers for electronic applications (Kaya & Aydın, 2012).

Propiedades

IUPAC Name |

4-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NOS2/c21-19(10-4-8-16-6-2-1-3-7-16)20-12-11-18(23-15-13-20)17-9-5-14-22-17/h1-3,5-7,9,14,18H,4,8,10-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZVAUGQSHHTDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2393676.png)

![N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2393682.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2393696.png)